Colartin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

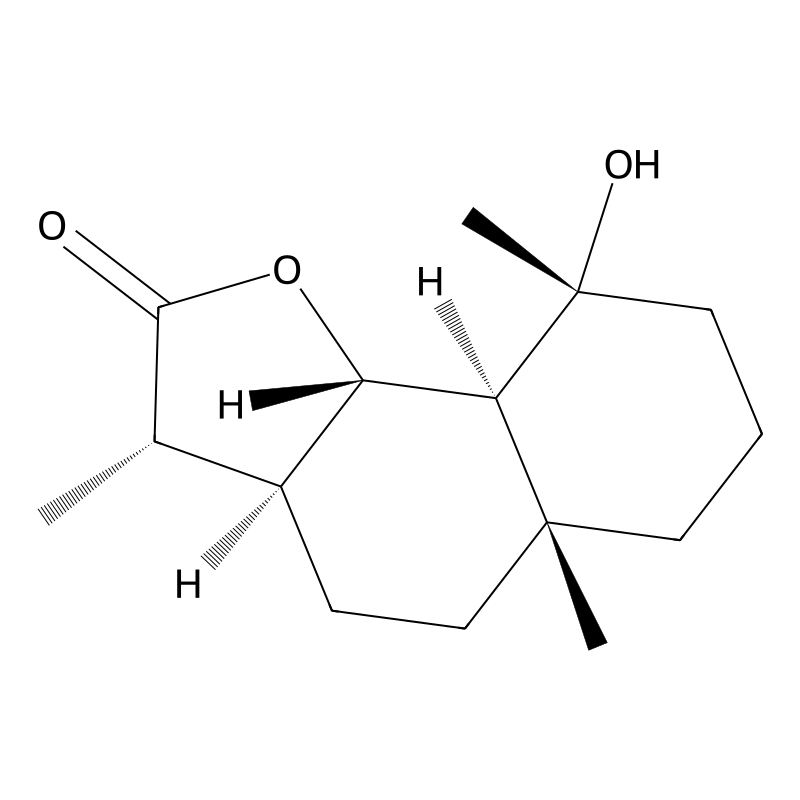

Colartin is a naturally occurring sesquiterpenoid compound with the chemical formula . It is classified as a tricyclic sesquiterpene and is primarily derived from the plant Artemisia species, particularly Artemisia absinthium. Colartin has garnered attention due to its unique structural features and potential biological activities, making it a subject of interest in both organic chemistry and pharmacology .

Colartin exhibits several biological activities that contribute to its significance in medicinal chemistry. Studies have indicated that it possesses anti-inflammatory, antimicrobial, and antioxidant properties. These activities suggest potential applications in treating various diseases, including infections and inflammatory conditions. Furthermore, Colartin's derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Colartin's unique properties make it suitable for various applications:

- Pharmaceuticals: Due to its biological activities, it is explored as a potential therapeutic agent for inflammatory diseases and cancer.

- Natural Products Chemistry: It serves as a model compound for studying sesquiterpenoid structures and their reactivity.

- Cosmetics: Its antioxidant properties may be harnessed in cosmetic formulations aimed at skin protection and anti-aging .

Interaction studies involving Colartin have focused on its binding affinity with various biological targets, including enzymes and receptors relevant to inflammation and cancer pathways. Research indicates that Colartin can modulate the activity of certain proteins involved in these processes, enhancing its potential therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action and interactions at the molecular level .

Colartin shares structural similarities with several other sesquiterpenoids, which can be compared based on their chemical structure and biological activities:

| Compound | Chemical Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| Colartin | Tricyclic sesquiterpene | Anti-inflammatory, Antimicrobial | |

| Cryptomeridiol | Sesquiterpenoid with similar structure | Antifungal | |

| Arbusculin A | Related to Colartin | Anticancer | |

| Santonin | Precursor to Colartin | Antiparasitic |

Colartin is distinguished by its specific hydroxylation pattern and tricyclic structure, which contribute to its unique biological activities compared to these similar compounds. While many sesquiterpenoids exhibit antimicrobial or antifungal properties, Colartin's specific anti-inflammatory effects set it apart as a valuable compound for further pharmacological exploration .

Colartin (C15H24O3) is a sesquiterpene lactone compound primarily found within the Asteraceae family, one of the largest families of flowering plants with over 32,000 known species across approximately 1,900 genera [28]. This family is characterized by its distinctive compound flower heads and is widely distributed across various habitats from subpolar to tropical regions [28]. The chemical structure of colartin features a naphtho[1,2-b]furan-2(3H)-one core with specific stereochemistry at multiple carbon centers, giving it unique biological properties [31] [2].

Within the Asteraceae family, colartin belongs to a class of secondary metabolites known as sesquiterpene lactones, which are characterized by a 15-carbon skeleton derived from three isoprene units and containing a lactone ring [11]. These compounds are particularly abundant in the Asteraceae family, where they serve various ecological and physiological functions [10]. The distribution of colartin across different genera within Asteraceae appears to be selective, with certain tribes showing higher concentrations than others [3].

Research has identified that colartin possesses the molecular formula C15H24O3 with a molecular weight of 252.35 g/mol [1] [2]. Its chemical structure includes a decahydro-naphtho[1,2-b]furan-2(3H)-one skeleton with specific hydroxyl and methyl group substitutions that contribute to its biological activity [31]. The stereochemistry of colartin is particularly important, with the configuration described as (3S,3aS,5aR,9R,9aS,9bS) [2], which influences its interactions with biological systems.

Artemisia Species as Primary Biosynthetic Hosts

The genus Artemisia represents one of the primary biosynthetic hosts for colartin production within the Asteraceae family [33]. This genus comprises approximately 350-500 species distributed primarily throughout the Northern Hemisphere, with major centers of diversity in Eurasia and western North America [33]. Artemisia species are ecologically, morphologically, and chemically diverse, making them significant producers of various sesquiterpene lactones including colartin [33] [10].

Artemisia species possess specialized secretory structures, such as glandular trichomes, which are the primary sites for sesquiterpene lactone biosynthesis including colartin [15] [21]. These specialized cells contain the enzymatic machinery necessary for the complex biosynthetic pathways leading to colartin formation [21]. The biosynthesis of colartin in Artemisia begins with farnesyl diphosphate (FPP), which is derived from the mevalonate pathway in the cytoplasm or the methylerythritol phosphate pathway in plastids [15].

The conversion of FPP to colartin involves multiple enzymatic steps, including cyclization by sesquiterpene synthases followed by oxidative modifications catalyzed by cytochrome P450 enzymes [15] [20]. Specifically, the biosynthetic pathway likely involves the formation of a germacrane or eudesmane skeleton, followed by oxidation and lactonization steps to yield the final colartin structure [15] [23]. The expression of these biosynthetic enzymes in Artemisia species is often regulated by environmental factors and developmental stages, leading to variations in colartin content across different species and growing conditions [21] [35].

Co-occurrence with Related Sesquiterpene Lactones

Colartin typically co-occurs with other structurally related sesquiterpene lactones in Artemisia and other Asteraceae species [10] [22]. This co-occurrence pattern reflects the shared biosynthetic origins of these compounds and their related ecological functions [23]. The most common sesquiterpene lactones found alongside colartin include germacranolides, guaianolides, pseudoguaianolides, and other eudesmanolides [10] [11].

Table 1: Common Sesquiterpene Lactones Co-occurring with Colartin in Artemisia Species

| Sesquiterpene Lactone Class | Representative Compounds | Structural Relationship to Colartin |

|---|---|---|

| Eudesmanolides | Santonin, Sivasinolide | Share the same basic eudesmane skeleton with different oxidation patterns [13] [6] |

| Guaianolides | Artemisinin, Artapshin | Derived from similar precursors but with different cyclization patterns [4] [10] |

| Germacranolides | Lettucenin A, Lactuside A | Precursors in the biosynthetic pathway leading to colartin [23] [15] |

| Pseudoguaianolides | 8β-Sarracinoyloxy-cumambranolide | Related through common biosynthetic intermediates [15] [11] |

The co-occurrence of these compounds is not random but follows specific patterns related to the evolutionary history and ecological adaptations of the host plants [22]. For instance, certain Artemisia species contain characteristic profiles of sesquiterpene lactones that can serve as chemotaxonomic markers [10]. The relative abundance of colartin compared to other sesquiterpene lactones varies among species and is influenced by genetic factors, environmental conditions, and developmental stages of the plant [21] [22].

Research has shown that the biosynthetic enzymes responsible for producing these various sesquiterpene lactones often share high sequence homology, suggesting evolutionary relationships in their development [20]. This explains why plants capable of producing colartin typically also produce structurally related compounds through branched biosynthetic pathways [15] [20].

Biogenetic Relationships to Santonin and Eudesmanolides

Colartin shares significant biogenetic relationships with santonin and other eudesmanolides, as they all derive from common biosynthetic precursors [13] [6]. Eudesmanolides represent one of the major classes of sesquiterpene lactones characterized by a basic structure consisting of two fused six-membered rings with a fused γ-lactone group [11] [23]. Santonin, a well-studied eudesmanolide, serves as an important reference point for understanding the biosynthetic pathways leading to colartin [6] [13].

The biogenetic relationship between colartin and santonin involves shared early biosynthetic steps, beginning with the cyclization of farnesyl diphosphate to form germacrene A by germacrene A synthase [15]. This intermediate undergoes further enzymatic modifications, including oxidation steps that lead to the formation of the basic eudesmanolide skeleton [15] [23]. The divergence in the biosynthetic pathways occurs during later stages, where specific hydroxylation, oxidation, and reduction reactions lead to the formation of either colartin or santonin [13] [38].

Structural analysis reveals that colartin and santonin share the same basic carbon skeleton but differ in their oxidation patterns and stereochemistry at specific carbon centers [31] [6]. These differences arise from the action of specialized cytochrome P450 enzymes that catalyze regioselective and stereoselective oxidations at different positions of the eudesmanolide skeleton [15] [38]. The relationship between these compounds is further evidenced by chemical transformation studies, where santonin has been used as a starting material for the synthesis of various eudesmanolides including compounds structurally related to colartin [38] [13].

The biogenetic relationships among these compounds are not limited to structural similarities but extend to their ecological functions and evolutionary significance [23]. The diversification of eudesmanolides, including colartin and santonin, represents an example of chemical evolution driven by ecological pressures, particularly those related to plant defense against herbivores and pathogens [18] [15].

Ecological Roles in Plant Defense Mechanisms

Colartin, like other sesquiterpene lactones, plays crucial ecological roles in plant defense mechanisms against various biotic stressors [23] [18]. The presence of colartin in Artemisia species contributes significantly to their resistance against herbivores, pathogens, and competing plants [15] [9]. These defensive functions are primarily attributed to the chemical reactivity of colartin, particularly its α-methylene-γ-lactone moiety, which can react with nucleophilic groups in proteins through Michael-type additions [10] [23].

One of the primary ecological roles of colartin is in herbivore deterrence [18] [15]. When herbivores consume plant tissues containing colartin, the compound interacts with proteins in their digestive systems, often leading to reduced feeding, impaired digestion, or direct toxicity [15] [9]. Research has demonstrated that the stereochemistry of sesquiterpene lactones, including compounds like colartin, significantly influences their effectiveness as herbivore deterrents [18]. Plants producing sesquiterpene lactones with specific stereochemical configurations experience significantly less herbivore damage than those producing isomers with different configurations [18].

Table 2: Ecological Functions of Colartin in Plant Defense

| Defense Mechanism | Mode of Action | Ecological Significance |

|---|---|---|

| Herbivore Deterrence | Interaction with proteins in herbivore digestive systems through Michael-type additions [15] [18] | Reduces herbivory damage, improving plant survival and reproductive success [18] [9] |

| Antimicrobial Activity | Disruption of microbial cell membranes and interference with essential cellular processes [23] [9] | Protects against bacterial and fungal pathogens, particularly in leaf tissues [23] [8] |

| Allelopathic Effects | Inhibition of seed germination and growth of competing plant species [9] [14] | Provides competitive advantage in plant communities [9] |

| Oxidative Stress Response | Participation in reactive oxygen species signaling pathways [9] [8] | Helps coordinate broader plant defense responses [9] |

Colartin also exhibits significant antimicrobial properties, protecting host plants against various bacterial and fungal pathogens [23] [8]. The mechanism of antimicrobial action involves disruption of microbial cell membranes and interference with essential cellular processes [23]. Studies have shown that sesquiterpene lactones like colartin can inhibit the growth of plant pathogens, with effectiveness varying based on the specific structure and concentration of the compound [8] [4].

In addition to direct defensive roles, colartin may function as a signaling molecule in plant stress responses [9] [8]. When plants are subjected to herbivore attack or pathogen infection, the production and release of colartin and related compounds can trigger systemic defense responses throughout the plant [9]. This signaling function helps coordinate the plant's overall defense strategy, including the induction of other defensive compounds and structures [8] [9].

The ecological significance of colartin extends beyond individual plant protection to influence community-level interactions [9] [12]. Plants producing colartin may exhibit allelopathic effects on neighboring species, inhibiting their germination and growth [9]. This chemical interference provides a competitive advantage in plant communities and contributes to the ecological success of Artemisia species in various habitats [12] [35].